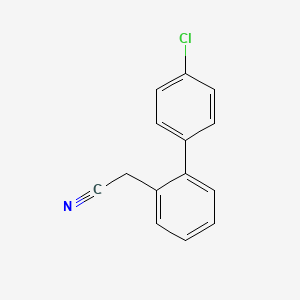

(4'-Chlorobiphenyl-2-yl)-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVLIJUWYYLDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorobiphenyl 2 Yl Acetonitrile

Established Reaction Pathways for (4'-Chlorobiphenyl-2-yl)-acetonitrile Synthesis

The most logical and established approach to synthesizing this compound involves a convergent synthesis, where the two phenyl rings are coupled, and the acetonitrile (B52724) moiety is introduced. The key reaction for forming the biphenyl (B1667301) structure is the Suzuki-Miyaura cross-coupling reaction.

The design of precursors is critical for a successful synthesis. Two primary retrosynthetic disconnections of the target molecule lead to viable precursor pairs for a Suzuki-Miyaura coupling:

Route A: Coupling of (2-bromophenyl)acetonitrile with 4-chlorophenylboronic acid.

Route B: Coupling of 2-bromo-4'-chlorobiphenyl with a cyanomethylating agent.

Route A is often preferred due to the commercial availability of the starting materials. (2-Bromophenyl)acetonitrile serves as the halide partner, and 4-chlorophenylboronic acid is the organoboron partner.

| Precursor | Structure | Role in Synthesis |

| (2-Bromophenyl)acetonitrile | Br-C₆H₄-CH₂CN | Aryl halide partner in Suzuki coupling, provides the acetonitrile moiety. |

| 4-Chlorophenylboronic acid | Cl-C₆H₄-B(OH)₂ | Organoboron partner in Suzuki coupling, provides the 4-chlorophenyl moiety. |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Palladium-based catalysts are the most effective for this transformation.

A typical reaction setup would involve the reaction of (2-bromophenyl)acetonitrile with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Synthesis of this compound

| Parameter | Reagent/Condition | Rationale | Typical Yields |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Palladium(0) catalysts are essential for the catalytic cycle. The choice of ligand can influence catalyst stability and activity. | 80-95% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step of the catalytic cycle. Stronger bases can sometimes lead to higher yields but may also promote side reactions. | |

| Solvent | Toluene, Dioxane, THF/Water | A biphasic solvent system is often used to dissolve both the organic precursors and the inorganic base. | |

| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

Yields are based on analogous reactions reported in the literature and may vary for this specific transformation.

Development of Novel Synthetic Routes

While the primary C-C bond formation is addressed by the Suzuki coupling, alternative catalytic approaches could be considered. For instance, a Negishi coupling involving an organozinc reagent could be employed.

For the introduction of the nitrile group, if starting from an amine precursor such as 2-amino-4'-chlorobiphenyl, the Sandmeyer reaction offers a classic and effective method for C-N bond formation. This involves the diazotization of the amino group followed by treatment with a copper(I) cyanide salt.

Table 2: Comparison of Catalytic Approaches

| Reaction | Catalyst System | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild reaction conditions, commercial availability of reagents. | Cost of palladium, potential for phosphine (B1218219) ligand contamination. |

| Negishi Coupling | Palladium or Nickel complexes | High reactivity of organozinc reagents. | Moisture sensitivity of organozinc reagents. |

| Sandmeyer Reaction | Copper(I) cyanide | Cost-effective, well-established for nitrile synthesis from amines. | Use of diazonium salts which can be unstable, potential for side reactions. |

To improve the yield and selectivity of the synthesis of this compound, several strategies can be implemented:

Ligand Design: For the Suzuki-Miyaura coupling, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher turnover numbers and improved yields.

Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved consistency, safety, and scalability.

Multi-Gram and Kilogram Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from the laboratory bench to multi-gram or kilogram quantities for research applications introduces several challenges that must be addressed.

Reagent Sourcing and Cost: The cost and availability of starting materials, particularly the palladium catalyst and any specialized ligands, become significant factors at a larger scale.

Reaction Exotherms: The Suzuki-Miyaura coupling can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is essential.

Purification: Purification by column chromatography, which is common at the lab scale, is often impractical for large quantities. Alternative purification methods such as recrystallization or distillation must be developed. The choice of solvent for recrystallization is critical for obtaining a high-purity product with good recovery.

Waste Management: Large-scale synthesis generates significant amounts of waste, including solvent and inorganic salts from the reaction and workup. A comprehensive waste management plan is necessary to ensure environmental compliance and minimize disposal costs.

Safety: Handling large quantities of flammable solvents and potentially toxic reagents requires strict adherence to safety protocols. A thorough process safety assessment should be conducted to identify and mitigate potential hazards.

Table 3: Scale-Up Considerations and Solutions

| Consideration | Challenge | Potential Solution |

| Catalyst | High cost of palladium. | Use of more efficient catalysts with lower loadings, catalyst recycling. |

| Heat Transfer | Potential for uncontrolled exotherms. | Use of jacketed reactors, controlled addition of reagents. |

| Product Isolation | Chromatography is not scalable. | Development of robust recrystallization or distillation procedures. |

| Solvent Usage | Large volumes of solvents are required. | Solvent recycling, exploring more concentrated reaction conditions. |

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to meet the demands of further research and development.

Sustainable Synthesis Practices and Methodologies

Catalytic Innovations in Biphenyl Synthesis

The formation of the biphenyl core is a critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. rsc.orgacs.org Sustainable adaptations of this reaction focus on minimizing the use of precious metal catalysts and employing greener solvent systems.

Research has demonstrated the successful synthesis of biphenyl compounds in aqueous media, which significantly reduces the reliance on volatile organic solvents. researchgate.net One notable approach involves a water-soluble fullerene-supported palladium chloride nanocatalyst for the Suzuki-Miyaura coupling of arylboronic acids with bromobenzoic acids. researchgate.net This system allows the reaction to proceed at room temperature in pure water, achieving high yields. researchgate.net Furthermore, the catalyst exhibits excellent recyclability, maintaining its activity over multiple cycles, which is a cornerstone of sustainable catalysis. researchgate.net

| Catalyst Loading (mol%) | Base | Solvent | Temperature | Reaction Time | Yield (%) | Recyclability |

|---|---|---|---|---|---|---|

| 0.01 | K₂CO₃ | Water | Room Temp. | 4 h | High | Recyclable up to 5 times without significant loss of activity |

Advanced Process Technologies: Continuous Flow Synthesis

Process intensification through continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater efficiency. researchgate.netgoogle.com This technology is particularly relevant for the synthesis of intermediates related to this compound.

| Step | Reaction | Technology | Temperature | Key Reagents/Catalyst | Outcome |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Microtubular Flow Reactor | 160 °C | Palladium Catalyst, Potassium tert-butoxide | High yield of 4'-chloro-2-nitrobiphenyl |

| 2 | Catalytic Hydrogenation | Continuous Flow Hydrogenation Device | - | Platinum-on-charcoal | Good overall yield and high selectivity of 2-amino-4'-chlorobiphenyl |

Biocatalysis as an Emerging Green Tool

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a rapidly advancing field in green chemistry. nih.govyoutube.com Enzymes operate under mild conditions (pH, temperature, and pressure), are highly specific, and are biodegradable, offering a sustainable alternative to conventional chemical catalysts. nih.govyoutube.com For the synthesis of arylacetonitriles, enzymes such as arylacetonitrilases have garnered attention. nih.govresearchgate.net While primarily studied for the hydrolysis of nitriles to produce valuable aryl acids, the potential for using enzymes in the synthetic direction is an active area of research. nih.govresearchgate.net The application of biocatalysis could offer a highly enantioselective and environmentally friendly route to this compound and its derivatives, aligning with the core principles of sustainable chemical manufacturing. nih.govnih.gov

Reactivity and Reaction Mechanisms of 4 Chlorobiphenyl 2 Yl Acetonitrile

Electrophilic Aromatic Substitution Reactions of (4'-Chlorobiphenyl-2-yl)-acetonitrile

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. acs.org In the case of this compound, the reaction can theoretically occur on either of the two phenyl rings. The outcome of such reactions is determined by the directing and activating or deactivating effects of the substituents present on the biphenyl (B1667301) scaffold.

The regioselectivity of EAS reactions on this compound is complex due to the presence of multiple substituents and two aromatic rings. The directing effects of the substituents—the 4'-chloro group, the 2-(cyanomethyl) group, and the phenyl groups acting as substituents on each other—must be considered.

Ring A (Substituted with -CH₂CN): This is the phenyl ring bearing the cyanomethyl group at the C2 position. The other phenyl ring (4-chlorophenyl) acts as a substituent at the C1 position. Phenyl groups are generally activating and ortho-, para-directing. pearson.com The cyanomethyl group (-CH₂CN) is weakly deactivating due to the inductive effect of the electron-withdrawing nitrile group. Therefore, electrophilic attack will be directed by the powerful activating effect of the adjacent phenyl ring to the positions ortho and para to the C1-C1' bond. The para position (C4) and one ortho position (C6) are sterically hindered by the cyanomethyl group and the other ring, respectively. Thus, substitution is most likely favored at the C3 and C5 positions.

Ring B (Substituted with -Cl): This ring contains a chlorine atom at the C4' position. The other phenyl ring acts as a substituent at the C1' position. The chlorine atom is a deactivating but ortho-, para-directing substituent due to a combination of its inductive electron-withdrawal and resonance electron-donation effects. libretexts.org The para position relative to the chlorine is occupied by the other phenyl ring. Therefore, electrophilic attack is directed to the positions ortho to the chlorine atom, which are C3' and C5'.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Major Product(s) Predicted on Ring A | Major Product(s) Predicted on Ring B |

| Nitration | NO₂⁺ | (4'-Chloro-3-nitrobiphenyl-2-yl)-acetonitrile | (3'-Nitro-4'-chlorobiphenyl-2-yl)-acetonitrile |

| Halogenation (e.g., Br₂) | Br⁺ | (3-Bromo-4'-chlorobiphenyl-2-yl)-acetonitrile | (3'-Bromo-4'-chlorobiphenyl-2-yl)-acetonitrile |

| Friedel-Crafts Acylation | RCO⁺ | (3-Acyl-4'-chlorobiphenyl-2-yl)-acetonitrile | (3'-Acyl-4'-chlorobiphenyl-2-yl)-acetonitrile |

Note: This table represents theoretically predicted outcomes based on general principles of substituent effects in electrophilic aromatic substitution. Experimental verification is required.

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. worldscientific.com First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a proton is eliminated from the arenium ion to restore the aromaticity of the ring.

The stability of the intermediate arenium ion is crucial in determining the regioselectivity of the reaction. For this compound, we can analyze the stability of the arenium ions formed upon attack at various positions.

Attack on Ring A: When an electrophile attacks at the C3 or C5 position, the positive charge in the resulting arenium ion can be delocalized across the ring and into the adjacent 4-chlorophenyl ring through resonance. This delocalization provides significant stabilization.

Attack on Ring B: Attack at the C3' or C5' position (ortho to the chlorine) allows for resonance stabilization of the positive charge. One of the resonance structures places the positive charge on the carbon bearing the chlorine atom, where the lone pairs of the chlorine can provide additional stabilization through resonance, despite the inductive withdrawal. libretexts.org

Comparing the transition states leading to these intermediates, the activation energy for the formation of the more stable arenium ion will be lower, leading to the preferential formation of the corresponding product. libretexts.org

The products resulting from the electrophilic substitution of this compound can serve as versatile intermediates for the synthesis of more complex molecules.

Nitro derivatives: A nitro group introduced onto one of the rings can be readily reduced to an amino group (-NH₂). This amino group can then be diazotized to form a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., -OH, -F, -Br, -I, -CN).

Halo derivatives: The introduction of a halogen atom (e.g., Br, I) provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the construction of more elaborate biaryl or polyaryl systems.

Acyl derivatives: An acyl group can be a precursor to many other functionalities. For instance, it can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction), or it can undergo reactions at the carbonyl carbon.

Transformations Involving the Nitrile Moiety

The nitrile (-C≡N) group in this compound is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom.

The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to attack by nucleophiles.

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids or amides. nih.gov

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water. The initial product is a primary amide, ((4'-Chlorobiphenyl-2-yl)-acetamide), which can be further hydrolyzed to the corresponding carboxylic acid, ((4'-Chlorobiphenyl-2-yl)-acetic acid), upon heating.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation steps lead to the formation of the carboxylate salt, which upon acidification gives the carboxylic acid.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile group. The initial product is an imine salt, which upon aqueous workup hydrolyzes to a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4'-Chlorobiphenyl-2-yl)-propan-2-one.

Table 2: Predicted Products from Nucleophilic Additions to the Nitrile Group

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, Δ | (4'-Chlorobiphenyl-2-yl)-acetamide | (4'-Chlorobiphenyl-2-yl)-acetic acid |

| Base Hydrolysis | 1. OH⁻, Δ; 2. H₃O⁺ | Carboxylate salt | (4'-Chlorobiphenyl-2-yl)-acetic acid |

| Grignard Reaction | 1. CH₃MgBr; 2. H₃O⁺ | Imine salt | 1-(4'-Chlorobiphenyl-2-yl)-propan-2-one |

| Organolithium Reaction | 1. CH₃Li; 2. H₃O⁺ | Imine salt | 1-(4'-Chlorobiphenyl-2-yl)-propan-2-one |

Note: This table outlines the expected products from standard transformations of the nitrile group. Specific reaction conditions may vary.

Reduction: The nitrile group can be reduced to a primary amine. This is a synthetically valuable transformation.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst like Raney nickel, platinum oxide, or palladium on carbon typically yields the primary amine, 2-(4'-Chlorobiphenyl-2-yl)-ethylamine.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup, will also efficiently reduce the nitrile to the primary amine.

Oxidation: The direct oxidation of a nitrile group is not a common or straightforward transformation in organic synthesis. While there are specialized methods involving transition metal complexes that can oxidize a coordinated nitrile ligand, these are not general-purpose synthetic reactions. nih.gov Typically, if an oxidized product like a carboxylic acid is desired, the hydrolysis pathway is employed.

Table 3: Predicted Products from the Reduction of the Nitrile Group

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Raney Ni | 2-(4'-Chlorobiphenyl-2-yl)-ethylamine |

| Chemical Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(4'-Chlorobiphenyl-2-yl)-ethylamine |

Note: The table shows common methods for the reduction of nitriles to primary amines.

Cycloaddition Reactions of the Nitrile Group

The nitrile functional group in this compound is a versatile participant in cycloaddition reactions, providing a pathway to various heterocyclic structures. researchgate.net These reactions involve the π-system of the cyano group interacting with a complementary system in another molecule to form a new ring. The most common types of cycloadditions for nitriles are [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. organic-chemistry.orgnumberanalytics.com

In a typical 1,3-dipolar cycloaddition, the nitrile acts as the "dipolarophile" and reacts with a 1,3-dipole. organic-chemistry.orgwikipedia.orgnih.gov Common 1,3-dipoles used in reactions with nitriles include azides (R-N₃) and nitrile oxides (R-CNO).

Reaction with Azides: The reaction of a nitrile with an organic azide (B81097) can yield a tetrazole ring. This transformation is a well-established method for synthesizing highly functionalized tetrazoles, which are important scaffolds in medicinal chemistry. researchgate.netrsc.orgresearchgate.net The reaction is thermally or photochemically initiated and proceeds through a concerted mechanism where the terminal nitrogen atoms of the azide add across the carbon-nitrogen triple bond of the nitrile.

Reaction with Nitrile Oxides: Nitriles can also react with nitrile oxides to form 1,2,4-oxadiazoles. nih.govuchicago.edu This reaction is a powerful tool for constructing five-membered heterocycles. wikipedia.org The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile and the nitrile oxide, as dictated by frontier molecular orbital (FMO) theory. nih.gov

The reactivity of the nitrile group in this compound is influenced by the electronic nature of the substituted biphenyl core. The electron-withdrawing character of the chloro-substituent and the steric bulk of the biphenyl system can affect the energy of the nitrile's molecular orbitals and the accessibility of the reaction center, thereby influencing the rate and selectivity of the cycloaddition. nih.gov While specific studies on the cycloaddition reactions of this compound are not extensively documented, the general reactivity patterns of arylacetonitriles provide a strong basis for predicting its behavior in these transformations.

Reactivity of the Chlorinated Biphenyl Core

The chlorinated biphenyl core of this compound offers several sites for further chemical modification, primarily centered around the carbon-chlorine bond and the aromatic rings themselves.

Cross-Coupling Reactions of the Biphenyl System

The chlorine atom on the biphenyl ring is a suitable handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. harvard.eduorganic-chemistry.org The chlorine atom of this compound can be replaced by a variety of aryl, heteroaryl, or alkyl groups. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands can facilitate the coupling effectively. organic-chemistry.orgyonedalabs.com The reaction typically requires a palladium source, a phosphine ligand, and a base in an organic solvent. yonedalabs.commdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This transformation would allow the chlorine atom of this compound to be substituted with a wide range of primary or secondary amines, amides, or N-heterocycles. The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. chemrxiv.orgresearchgate.netamazonaws.com

Below is a table summarizing typical conditions for these cross-coupling reactions involving aryl chlorides.

Other Aromatic Transformations

Beyond cross-coupling, the biphenyl system can undergo other classical aromatic reactions.

Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile replaces a leaving group (in this case, the chloride) on the aromatic ring. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The cyanomethyl group (-CH₂CN) is moderately electron-withdrawing, which may activate the ring toward SNAr, although likely requiring forcing conditions compared to systems with nitro groups.

Electrophilic Aromatic Substitution (EAS): This class of reactions involves the substitution of a hydrogen atom on one of the aromatic rings with an electrophile (e.g., nitration, halogenation, Friedel-Crafts acylation). The regioselectivity of the substitution is dictated by the directing effects of the existing substituents. libretexts.orgresearchgate.net In this compound, the substituents are:

The phenyl group (on the other ring): An activating group, directing incoming electrophiles to the ortho and para positions.

The chloro group: A deactivating group, but it directs electrophiles to the ortho and para positions.

The cyanomethyl group: A deactivating group that directs electrophiles to the meta position. The interplay of these electronic and steric effects determines the final position of substitution. Computational methods can be employed to predict the most likely sites of electrophilic attack. rsc.orgnih.govrsc.org

Computational and Theoretical Insights into Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound at a molecular level.

Prediction of Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to model chemical reactions. osti.gov By calculating the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.

A transition state represents the highest energy point along a reaction coordinate, corresponding to the activation energy barrier that must be overcome for the reaction to proceed. rsc.org DFT calculations can accurately model the geometry of these fleeting structures and compute their energies. semanticscholar.org This allows for the quantitative prediction of reaction rates and helps to elucidate reaction mechanisms. For instance, DFT can be used to compare the energy barriers for different pathways in a cross-coupling reaction, such as the oxidative addition, transmetalation, and reductive elimination steps, providing insight into the rate-determining step of the catalytic cycle. researchgate.netacs.orgiucc.ac.il Similarly, the energetics of competing ortho, meta, and para pathways in electrophilic aromatic substitution can be calculated to predict regioselectivity. nih.gov

Understanding Electronic Influences on Reaction Pathways

Computational methods are invaluable for understanding how the electronic structure of a molecule governs its reactivity. ichem.mdichem.mdresearchgate.net Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.govsemanticscholar.org

HOMO-LUMO Analysis: The energy and distribution of the HOMO and LUMO can predict where a molecule is likely to react. The HOMO indicates regions of high electron density, which are susceptible to attack by electrophiles. Conversely, the LUMO shows electron-deficient regions, which are targets for nucleophiles. acs.org For this compound, DFT calculations can map the HOMO and LUMO across the biphenyl rings and the nitrile group. This can explain, for example, the regioselectivity of electrophilic substitution or the susceptibility of the nitrile carbon to nucleophilic attack. researchgate.netresearchgate.net

Substituent Effects: Theoretical studies on substituted biphenyls have shown how different functional groups influence the molecule's electronic properties, such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. ichem.mdichem.mdresearchgate.netfigshare.com The chloro and cyanomethyl substituents on the biphenyl core of the target molecule will alter the electron distribution and orbital energies compared to unsubstituted biphenyl. These electronic perturbations directly impact the molecule's kinetic stability and chemical reactivity, influencing the pathways and outcomes of the reactions discussed in the preceding sections. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 4 Chlorobiphenyl 2 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (4'-Chlorobiphenyl-2-yl)-acetonitrile, a complete NMR analysis would involve a suite of experiments.

A ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the presence of two phenyl rings. The protons on the substituted ring (2-yl) would likely show more complex splitting patterns and shifts compared to the 4'-chloro-substituted ring. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) would be expected to appear as a singlet in the aliphatic region, likely between δ 3.5-4.5 ppm, shifted downfield due to the proximity of the aromatic ring and the electron-withdrawing nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplets |

Note: This table is predictive. Actual values would need to be determined experimentally.

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. For this compound, one would expect to see signals for the two carbons of the acetonitrile group (-CH₂- and -CN) and the twelve carbons of the biphenyl (B1667301) system. The nitrile carbon would appear at the lower field end of the spectrum (around δ 115-125 ppm), while the methylene carbon would be in the aliphatic region. The aromatic region would show multiple signals for the biphenyl carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A DEPT-90 would show only the CH signals, while a DEPT-135 would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would definitively confirm the presence of the -CH₂- group.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | DEPT-135 |

|---|---|---|

| Quaternary C (Aromatic) | 125 - 145 | No Signal |

| Aromatic CH | 120 - 135 | Positive |

| -CN | 115 - 125 | No Signal |

Note: This table is predictive. Actual values would need to be determined experimentally.

To assemble the complete molecular structure and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for tracing the connectivity of the protons within each of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of the carbons in the CH and CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different fragments of the molecule, for instance, showing the correlation from the methylene protons to the carbons of the biphenyl ring and to the nitrile carbon. It would also establish the connection between the two phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the molecular formula (C₁₄H₁₀ClN). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (C₁₄H₁₀³⁵ClN)⁺ | 227.0502 |

Note: This table contains calculated theoretical values.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, expected fragmentation pathways could include the loss of the acetonitrile group, cleavage of the bond between the two phenyl rings, and the loss of the chlorine atom. Analyzing these fragments would provide further confidence in the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods provide definitive evidence for its key structural features: the nitrile group, the chlorinated aromatic ring, and the substituted biphenyl backbone.

The nitrile (C≡N) group exhibits a very characteristic and intense absorption band in the IR spectrum, typically appearing in the 2260–2220 cm⁻¹ region. spectroscopyonline.com For aromatic nitriles, conjugation with the phenyl ring slightly lowers this frequency. spectroscopyonline.comlibretexts.org This peak is often sharp and easily distinguishable, making it a primary diagnostic tool for identifying this functional group. quimicaorganica.org In Raman spectroscopy, the C≡N stretch also gives a strong, sharp signal in the same region.

The biphenyl structure gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings produce a set of bands in the 1600–1400 cm⁻¹ region. vscht.cz The substitution pattern on the biphenyl rings influences the exact position and intensity of out-of-plane (OOP) C-H bending vibrations in the 900–650 cm⁻¹ range, which can help confirm the positions of the substituents. Furthermore, low-frequency vibrations, including the torsional mode between the two phenyl rings, can be observed, particularly in Raman spectra. researchgate.netcolostate.edu

Table 1: Expected Vibrational Modes for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Spectrum |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | IR, Raman |

| Methylene C-H | Stretching | 2960 - 2850 | Medium | IR, Raman |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | IR, Raman |

| Methylene C-H | Bending (Scissoring) | ~1450 | Medium | IR |

| C-Cl | Stretching | 800 - 600 | Medium to Strong | IR |

| Aromatic C-H | Out-of-Plane Bending | 900 - 650 | Strong | IR |

| Biphenyl | Inter-ring Torsion | < 100 | Weak | Raman |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of technique depends on the scale and purpose of the analysis, from rapid reaction monitoring to high-resolution purity checks.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. Due to the compound's relatively nonpolar nature, reversed-phase HPLC is the most suitable approach.

Method development typically involves selecting a C18 (octadecylsilyl) or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. researchgate.netijream.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good resolution of the main compound from any starting materials, byproducts, or degradation products. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic system of the biphenyl structure shows strong absorbance (typically around 254 nm).

Table 2: Illustrative HPLC Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Expected Retention Time | 8 - 12 minutes |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, similar to other polychlorinated biphenyls (PCBs), is expected to have sufficient volatility and thermal stability for GC analysis. epa.gov This method is particularly useful for detecting trace-level impurities that are more volatile than the main compound.

The analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). Given the presence of a chlorine atom, an Electron Capture Detector (ECD) would provide high sensitivity and selectivity. epa.gov Alternatively, a Mass Spectrometer (MS) detector offers the advantage of providing structural information, aiding in the positive identification of the compound and any related impurities. usgs.gov Acetonitrile can be a suitable solvent for sample injection in GC analysis. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase, which is generally a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots can be visualized under UV light (254 nm) due to the UV-active biphenyl rings. The relative positions of the spots, quantified by the retention factor (Rf), indicate the progress of the reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining single crystals of this compound suitable for analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the conformation of the biphenyl system.

A key structural parameter for biphenyl compounds is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is nearly planar, but substitution at the ortho positions (positions 2, 2', 6, and 6') introduces steric hindrance that forces the rings to twist relative to each other. libretexts.orgclu-in.org In this compound, the -CH₂CN group at the 2-position would create significant steric strain, leading to a large dihedral angle and a non-planar conformation. cdc.gov This analysis would provide precise measurements of this angle and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound This table is interactive. You can sort and filter the data.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Bond Lengths | C-C (phenyl): ~1.39 Å C-Cl: ~1.74 Å C≡N: ~1.15 Å Inter-ring C-C: ~1.49 Å | | Key Bond Angles | C-C-C (phenyl): ~120° C-C-Cl: ~120° C-C≡N: ~180° | | Dihedral Angle | 50° - 70° (between phenyl rings) |

Applications of 4 Chlorobiphenyl 2 Yl Acetonitrile As a Chemical Research Tool and Precursor

Role as a Synthetic Intermediate in Organic Synthesis

The reactivity of the nitrile group and the biphenyl (B1667301) backbone makes (4'-Chlorobiphenyl-2-yl)-acetonitrile a key starting material for the construction of diverse molecular architectures.

Precursor to Complex Organic Scaffolds in Research

In the field of medicinal chemistry and drug discovery, the development of novel heterocyclic compounds is of significant interest. While direct studies on this compound are limited, the broader class of acetonitrile (B52724) derivatives is widely recognized for its utility in synthesizing nitrogen-containing heterocycles. researchgate.net The nitrile functionality can participate in various cyclization reactions to form rings such as pyridines, pyrazoles, and imidazoles. Given this reactivity, this compound is a potential precursor for creating complex polycyclic aromatic compounds that incorporate a substituted biphenyl moiety, a common structural motif in pharmacologically active molecules. rsc.org

The synthesis of the fungicide Boscalid, which contains a 2-amino-4'-chlorobiphenyl core, often proceeds through intermediates that are structurally related to this compound. google.com For instance, the synthesis of 4'-chloro-2-aminobiphenyl can be achieved through a Gomberg-Bachmann reaction of p-chloroaniline and aniline. google.com Although this specific route does not directly use this compound, the structural similarity highlights the importance of this biphenyl scaffold in the synthesis of agrochemicals and pharmaceuticals.

Building Block for Ligands and Catalysts in Chemical Reactions

The biphenyl structure is a foundational component in the design of specialized ligands for transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. nih.gov These ligands play a crucial role in controlling the efficiency and selectivity of catalytic processes. While specific examples of ligands derived directly from this compound are not extensively documented, its structure provides a basis for the synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used to coordinate with metal centers. The development of such tailored ligands is an active area of research aimed at discovering new catalysts with enhanced reactivity and substrate scope.

Synthetic Applications in Materials Chemistry Research

Biphenyl derivatives are integral to the field of materials science, particularly in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other semiconductor materials. alfa-chemistry.combiosynce.com The rigid and conjugated nature of the biphenyl unit contributes to desirable electronic and optical properties. alfa-chemistry.com The introduction of a cyano group, as seen in this compound, is a common strategy in the design of liquid crystalline materials. tandfonline.comtandfonline.com

While research on this specific compound in materials science is not widespread, its structural elements suggest potential applications. The nitrile group can influence the polarity and alignment of molecules in an electric field, a key characteristic for liquid crystal displays. Furthermore, the biphenyl scaffold can be incorporated into larger conjugated systems to create materials for organic electronics, where it can function as a hole-blocking or electron-transporting layer in OLEDs. alfa-chemistry.com

Utilization as a Molecular Probe in Chemical and Biochemical Studies

Molecular probes are essential tools for investigating biological systems and chemical processes. The structural features of this compound offer potential for its development into such probes.

Development of Fluorescent Probes or Spin Labels for Research

Cyanobiphenyl derivatives are known for their fluorescent properties. tandfonline.comtandfonline.com The fluorescence of these compounds is often sensitive to the polarity of their environment, making them suitable as probes for studying molecular interactions and microenvironments. tandfonline.com Although the specific fluorescent properties of this compound have not been extensively characterized, its cyanobiphenyl core suggests it could be a scaffold for developing new fluorescent probes. By modifying the biphenyl rings with other functional groups, it may be possible to tune the emission wavelength and sensitivity to specific analytes.

In the realm of electron paramagnetic resonance (EPR) spectroscopy, stable radicals known as spin labels are used to study the structure and dynamics of biomolecules. nih.govnih.gov While nitroxide-based spin labels are most common, the development of new types of spin labels is an ongoing area of research. nih.gov The biphenyl structure of this compound could potentially be functionalized with a radical moiety to create a novel spin label. Such a probe could provide unique insights into protein and membrane dynamics. mdpi.comresearchgate.net

Development of Analytical Standards and Reference Materials for Related Chemical Compounds

The synthesis of complex molecules, particularly those used in regulated industries such as agriculture, necessitates rigorous quality control. A critical component of this is the availability of high-purity analytical standards and reference materials for the final product, its intermediates, and potential impurities. This compound serves as a key precursor in the synthesis of various biphenyl compounds, and its role is fundamental in the development of these essential analytical tools.

In the context of agricultural chemistry, this compound is a precursor to vital intermediates like 4'-chloro-2-aminobiphenyl, which is used in the manufacture of the fungicide Boscalid. patsnap.comgoogle.com The purity of the final active ingredient, Boscalid, is paramount to its efficacy and safety. Therefore, analytical methods must be in place to monitor the synthetic route, identify, and quantify any unreacted starting materials, intermediates, and by-products.

The development of these analytical methods relies on the availability of well-characterized reference materials. This compound, as a starting material or intermediate, would be synthesized to a high degree of purity to serve as a reference standard. This standard is then used to:

Develop and Validate Analytical Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are developed to separate the target compound from other components in the reaction mixture. The pure standard of this compound is used to determine retention times and response factors, which are crucial for method validation.

Monitor Reaction Progress: By comparing the analytical signals from a reaction sample to the signal from the known standard, chemists can accurately track the consumption of this compound and the formation of subsequent products, allowing for process optimization.

Quantify Impurities: The standard helps in the identification and quantification of residual this compound in the downstream intermediates or the final product. This is critical for ensuring the final product meets stringent purity specifications set by regulatory bodies.

The ultimate goal is the production of a final compound, such as Boscalid, that is itself a well-defined analytical standard. The properties of such a standard are meticulously documented. fao.org

Table 1: Physicochemical Properties of Boscalid (A Related Final Product)

| Property | Value |

|---|---|

| IUPAC Name | 2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O |

| Molecular Weight | 343.21 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 142.8 - 143.8°C |

| Vapour Pressure | 7 x 10⁻⁹ hPa at 20°C |

This data represents the final product for which intermediates like this compound are crucial for ensuring purity via the development of analytical standards. fao.org

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4'-Chloro-2-aminobiphenyl |

| Boscalid |

| 4'-chloro-2-nitrobiphenyl |

| 2-chloronicotinic acid |

Computational and Theoretical Chemistry Studies of 4 Chlorobiphenyl 2 Yl Acetonitrile

Electronic Structure and Bonding Characteristics

The electronic structure of (4'-Chlorobiphenyl-2-yl)-acetonitrile is fundamentally governed by the interplay of the two phenyl rings, the electron-withdrawing nature of the chlorine and cyano substituents, and the steric hindrance introduced by the ortho-substituted cyanomethyl group.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules like this compound. nih.govyoutube.com DFT, with functionals such as B3LYP, is often employed for its balance of computational cost and accuracy in predicting molecular geometries and energies. acs.org Ab initio methods, like Møller-Plesset perturbation theory (MP2), can provide more accurate results, especially for intermolecular interactions, albeit at a higher computational expense. acs.org

These calculations can determine key electronic parameters such as orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. For this compound, the presence of the electronegative chlorine atom and the π-system of the cyano group is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. researchgate.net

A hypothetical set of optimized geometric parameters for this compound, derived from DFT calculations, is presented in Table 1.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-C (inter-ring) bond length | 1.49 Å |

| C-Cl bond length | 1.74 Å |

| C-C (cyanomethyl) bond length | 1.51 Å |

| C≡N bond length | 1.16 Å |

| Inter-ring dihedral angle (θ) | ~60-70° |

The analysis of electron density and the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and reactivity sites within the molecule. readthedocs.ionumberanalytics.com The MEP map for this compound is predicted to show regions of negative potential (red/yellow) localized around the electronegative chlorine and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the phenyl rings. researchgate.netresearchgate.net

Computational studies on chlorinated biphenyls have shown a good correlation between MEPs and the substitution pattern. nih.gov The presence of the chlorine atom induces a positive electrostatic potential on the aromatic rings and a negative potential on the chlorine atom itself. nih.gov This charge distribution is critical in determining how the molecule interacts with other chemical species.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution. Predicted NBO charges for key atoms in this compound are shown in Table 2.

Table 2: Predicted NBO Charges for Selected Atoms in this compound

| Atom | Predicted NBO Charge (e) |

|---|---|

| Cl | -0.15 |

| N (cyano) | -0.45 |

| C (ipso to Cl) | +0.05 |

| C (ipso to cyanomethyl) | +0.10 |

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of biphenyl (B1667301) derivatives is primarily dictated by the rotation around the inter-ring C-C bond. In this compound, the presence of the bulky cyanomethyl group at the ortho position introduces significant steric hindrance, which strongly influences the preferred conformation. nih.gov

Substituents in the ortho positions of the biphenyl system generally favor non-planar conformations to minimize steric repulsion. nih.gov For this compound, a twisted conformation with a dihedral angle between the two phenyl rings of approximately 60-70 degrees is expected to be the most stable. Planar conformations would be energetically unfavorable due to the steric clash between the cyanomethyl group and the hydrogen atom on the other ring. researchgate.netrsc.org

Intermolecular interactions, such as π-π stacking and halogen bonding, are also crucial in determining the solid-state structure and properties of this compound. Ab initio calculations are particularly useful for studying these weak interactions. researcher.life The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) along the C-Cl bond axis, which can interact with nucleophilic sites on adjacent molecules.

Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. nih.govclinicsearchonline.orgsapub.orgresearchgate.net These predictions can aid in the interpretation of experimental spectra and confirm the molecular structure.

The predicted ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts will be influenced by the electronic environment of each nucleus. For instance, the carbon atom attached to the chlorine will exhibit a downfield shift due to the deshielding effect of the electronegative halogen.

Similarly, the IR spectrum can be simulated by calculating the harmonic vibrational frequencies. The characteristic stretching frequency of the nitrile (C≡N) group is expected to appear in the range of 2240-2260 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region.

A summary of predicted key spectroscopic data is provided in Table 3.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C-Cl | ~135 ppm |

| C≡N | ~118 ppm | |

| ¹H NMR | Aromatic Protons | 7.2-7.8 ppm |

| -CH₂- | ~3.8 ppm | |

| IR Spectroscopy | ν(C≡N) | ~2250 cm⁻¹ |

| ν(C-Cl) | ~750 cm⁻¹ |

Molecular Modeling for Structure-Reactivity Relationship Studies

Molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies, are valuable for understanding and predicting the reactivity and potential biological activity of chemical compounds. nih.govresearchgate.netmedcraveonline.commdpi.com For this compound, QSAR models can be developed to correlate its structural and electronic properties with its chemical reactivity. nih.gov

Key molecular descriptors for QSAR studies include electronic parameters (e.g., HOMO-LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). mdpi.com By establishing a mathematical relationship between these descriptors and a specific reactivity endpoint for a series of related biphenyl derivatives, the reactivity of this compound can be predicted. nih.gov

For example, the electrophilic nature of the molecule, influenced by the chlorine and cyano groups, can be quantified using DFT-calculated reactivity descriptors like chemical potential, hardness, and electrophilicity index. These parameters can then be used in QSAR models to predict its susceptibility to nucleophilic attack or its potential as an environmental contaminant. researchgate.netnih.gov

Future Perspectives and Emerging Research Areas for 4 Chlorobiphenyl 2 Yl Acetonitrile

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The convergence of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of the chemical space surrounding (4'-Chlorobiphenyl-2-yl)-acetonitrile. These platforms enable the rapid generation and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. mdpi.comnih.gov

Automated synthesis platforms can be programmed to perform multistep reactions in parallel, allowing for the systematic modification of the this compound core. For instance, variations can be introduced at several positions:

Modification of the Acetonitrile (B52724) Group: The nitrile can be hydrolyzed, reduced, or used in cycloadditions to create a diverse set of functional groups.

Substitution on the Biphenyl (B1667301) Rings: Additional functional groups (e.g., nitro, amino, hydroxyl) can be introduced onto the aromatic rings using automated Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions. researchgate.netbeilstein-journals.org

Replacement of the Chlorine Atom: Nucleophilic aromatic substitution or cross-coupling reactions can replace the chlorine atom with various other substituents, further expanding molecular diversity.

Once these libraries are synthesized, HTE platforms can be employed for rapid screening. rjpbr.com Depending on the research goal, assays can be designed to evaluate properties such as fluorescence, enzyme inhibition, or catalytic activity. nih.gov This integrated approach dramatically reduces the time required for the traditional synthesis-purification-testing cycle, enabling a more efficient discovery process.

Table 1: Illustrative High-Throughput Synthesis Library from this compound

| Scaffold | Modification Site | Potential Reagents/Reactions | Resulting Functional Group |

| This compound | Acetonitrile (CN) | 1. H₃O⁺, Δ 2. LiAlH₄ | 1. Carboxylic Acid (COOH) 2. Amine (CH₂NH₂) |

| This compound | Phenyl Ring (unsubstituted positions) | HNO₃, H₂SO₄ | Nitro (NO₂) |

| This compound | Chlorinated Phenyl Ring | R-B(OH)₂, Pd Catalyst | Alkyl, Aryl, etc. (R) |

Exploration of Photoredox and Electrochemical Catalysis for Novel Transformations

Modern synthetic methods like photoredox and electrochemical catalysis offer green and efficient alternatives to traditional chemical transformations. These techniques can activate molecules in unique ways, enabling reactions that are otherwise difficult to achieve. The acetonitrile group, in particular, is a versatile reactant in electrochemical synthesis, capable of acting as both a carbon and nitrogen source. rsc.org

Future research could explore several novel transformations of this compound using these methods:

Electrochemical Functionalization: Electrochemical oxidation or reduction can generate reactive intermediates from the acetonitrile moiety or the biphenyl rings. rsc.org This could facilitate C-C, C-N, or C-S bond-forming reactions under mild conditions, avoiding harsh reagents. rsc.org For example, electrochemical oxidation in the presence of specific nucleophiles could lead to the synthesis of novel heterocyclic compounds. nih.gov

Photoredox-Catalyzed Reactions: Visible-light photoredox catalysis can be used to generate radical intermediates. This could enable, for example, the direct cyanoalkylation of various substrates using this compound as the radical precursor. It also opens avenues for enantioselective synthesis, a key challenge in producing molecules with specific biological activities. rsc.org

Table 2: Potential Electrochemical Transformations

| Reaction Type | Catalysis Method | Potential Outcome | Advantages |

| Reductive Coupling | Electrochemical | Dimerization or coupling with other electrophiles | High atom economy, mild conditions |

| Oxidative Cyclization | Electrochemical | Formation of nitrogen-containing heterocycles | Access to complex scaffolds |

| C-H Functionalization | Photoredox/Electrochemical | Direct modification of biphenyl C-H bonds | Avoids pre-functionalization steps |

These advanced catalytic systems could pave the way for more sustainable and efficient synthesis of complex derivatives, including potential pharmaceutical or agrochemical intermediates. rsc.org

Development of Advanced Functional Materials Utilizing Derivatives of the Compound

The rigid, π-conjugated system of the biphenyl core makes this compound an attractive building block for advanced functional materials. By chemically modifying the scaffold, its electronic and photophysical properties can be precisely tuned for specific applications in organic electronics. beilstein-journals.org

Derivatives of this compound could be investigated for roles in:

Organic Light-Emitting Diodes (OLEDs): The biphenyl structure is a common component in molecules used for OLEDs. By adding electron-donating or electron-withdrawing groups, the HOMO/LUMO energy levels can be adjusted to control the color and efficiency of light emission. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The ability of biphenyl derivatives to self-assemble into ordered structures is crucial for charge transport in OFETs. Research could focus on designing molecules that pack efficiently in the solid state.

Chemical Sensors: By attaching specific receptor units to the biphenyl scaffold, fluorescent sensors could be developed. The binding of an analyte (e.g., a metal ion or a small molecule) would induce a change in the fluorescence properties of the molecule, allowing for sensitive detection.

The synthesis of such materials would likely involve cross-coupling reactions like the Suzuki-Miyaura coupling to expand the π-conjugated system by adding other aryl groups. beilstein-journals.org Characterization would involve techniques like cyclic voltammetry to determine redox potentials and estimate HOMO/LUMO levels, alongside UV-Vis and fluorescence spectroscopy to probe the photophysical properties. beilstein-journals.org

Interdisciplinary Research Opportunities at the Chemistry-Biology Interface (excluding clinical applications)

The structural similarity of the (4'-chlorobiphenyl-2-yl) moiety to the core of the fungicide Boscalid suggests significant potential for interdisciplinary research at the intersection of chemistry and biology, particularly in the agrochemical field. fao.org While excluding clinical applications, derivatives of this compound can serve as valuable tools for fundamental biological research.

Potential research areas include:

Development of Molecular Probes: By incorporating fluorescent tags or photo-cross-linking groups, derivatives of the compound can be transformed into molecular probes. These probes could be used to study enzyme-inhibitor interactions, identify new biological targets for agrochemicals, or investigate the mechanisms of fungicide resistance.

Probing Metabolic Pathways: Labeled versions of the compound (e.g., with stable isotopes) could be used to trace its fate in plants or fungi. This could provide insights into metabolic pathways and help in the design of more effective and environmentally benign agrochemicals. fao.org

Structure-Activity Relationship (SAR) Studies: Using the high-throughput synthesis methods described earlier, libraries of derivatives can be screened against various fungal or plant enzymes. The resulting data would be invaluable for building SAR models, which can guide the rational design of next-generation compounds with improved potency and selectivity.

This research would not be aimed at developing new drugs for human use but rather at creating sophisticated chemical tools to answer fundamental questions in plant science, mycology, and environmental chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4'-Chlorobiphenyl-2-yl)-acetonitrile, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 2-bromoacetonitrile and 4-chlorobiphenyl precursors. Post-synthesis, intermediates should be characterized using ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify nitrile group presence (C≡N stretch at ~2250 cm⁻¹). For purity assessment, HPLC with UV detection (using acetonitrile/water mobile phases) is recommended .

Q. How can researchers validate the thermal stability of this compound under experimental conditions?

- Methodology : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to assess decomposition thresholds. Complementary differential scanning calorimetry (DSC) can identify phase transitions or exothermic events. For kinetic stability studies, monitor degradation in solvents like DMSO or acetonitrile at elevated temperatures (40–80°C) using LC-MS to detect breakdown products .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology : Use gas chromatography with flame ionization detection (GC-FID) or UPLC-MS for high sensitivity. Optimize column conditions (e.g., C18 stationary phase, acetonitrile/formic acid mobile phase) to resolve structurally similar impurities. A factorial design approach (e.g., two-level full factorial) can optimize variables like flow rate and temperature .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL for small-molecule structures) provides precise bond lengths/angles. For example, a monoclinic crystal system (space group P2₁/c) was used for a related chlorobiphenyl-nitrile compound, revealing dihedral angles between aromatic planes (83.08°) and hydrogen-bonding networks .

Q. What strategies address discrepancies between computational and experimental vibrational spectra for this compound?

- Methodology : Compare DFT-calculated IR/Raman spectra (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies in C≡N or C-Cl stretching modes (e.g., ν(C≡N) at ~2250 cm⁻¹) may arise from solvent effects or anharmonicity. Use molecular dynamics (MD) simulations to model solvent interactions and refine force fields .

Q. How can researchers optimize chromatographic methods for chiral resolution of this compound enantiomers?

- Methodology : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing acetonitrile and additives (e.g., 0.1% formic acid). Use Quality by Design (QbD) principles to model interactions between factors like column temperature and organic modifier ratio .

Q. What mechanistic insights explain the oxidative degradation pathways of this compound in combustion studies?

- Methodology : Conduct high-temperature pyrolysis experiments coupled with TOF-MS to identify radicals (e.g., CN·, Cl·) and stable products (e.g., CO, HCl). Kinetic modeling (e.g., using CHEMKIN) can validate proposed mechanisms, such as H-abstraction from the biphenyl ring or nitrile group oxidation .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the environmental persistence of this compound?

- Methodology : Perform soil mobility studies (e.g., OECD 106 batch tests) and biodegradation assays (e.g., OECD 301F) under controlled conditions. Conflicting data may arise from varying microbial communities or pH levels. Cross-validate with QSAR models predicting log Kow and biodegradation half-lives .

Q. What experimental controls are critical when observing unexpected byproducts in synthetic workflows?

- Methodology : Include blank reactions (without catalysts) and isotopic labeling (e.g., deuterated solvents) to trace contamination sources. Use HRMS/MS to assign fragment structures and 2D NMR (e.g., HSQC, HMBC) to confirm unexpected regiochemistry .

Tables for Key Data

Table 1 : Optimized HPLC Conditions for Impurity Profiling

| Parameter | Value | Reference |

|---|---|---|

| Column | X-Bridge C18 (150 mm × 4.6 mm) | |

| Mobile Phase A | 0.1% Formic acid in H₂O | |

| Mobile Phase B | Acetonitrile:Isopropanol (1:9) | |

| Flow Rate | 1.3 mL/min | |

| Detection | UV at 254 nm |

Table 2 : Computational vs. Experimental IR Frequencies (cm⁻¹)

| Mode | DFT (B3LYP) | Experimental | Deviation |

|---|---|---|---|

| ν(C≡N) | 2265 | 2250 | +15 |

| ν(C-Cl) | 720 | 735 | -15 |

| δ(Biphenyl ring) | 1600 | 1585 | +15 |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.